molecular formula C16H15NO2 B15066108 N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide CAS No. 539857-57-3

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

Cat. No.: B15066108
CAS No.: 539857-57-3
M. Wt: 253.29 g/mol
InChI Key: NJUUYIZWMNTVIQ-UHFFFAOYSA-N
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Description

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide is a benzamide derivative featuring a benzopyran scaffold fused to an amide group. This structure confers unique physicochemical properties, such as enhanced lipophilicity and conformational rigidity, which influence its biological interactions and synthetic applications.

Properties

CAS No.

539857-57-3

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-yl)benzamide

InChI

InChI=1S/C16H15NO2/c18-16(12-6-2-1-3-7-12)17-14-10-13-8-4-5-9-15(13)19-11-14/h1-9,14H,10-11H2,(H,17,18)

InChI Key

NJUUYIZWMNTVIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Chroman-3-yl)benzamide can be achieved through the direct condensation of chroman-3-amine with benzoic acid or its derivatives. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including N-(Chroman-3-yl)benzamide, can be optimized using green chemistry approaches. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers a rapid, mild, and highly efficient pathway for the synthesis of benzamides .

Chemical Reactions Analysis

Types of Reactions

N-(Chroman-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromane ring can be oxidized to form chromanone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Chromanone derivatives.

    Reduction: Chroman-3-ylamine.

    Substitution: Halogenated or nitrated derivatives of N-(Chroman-3-yl)benzamide.

Scientific Research Applications

N-(3,4-Dihydro-7-methyl-2H-1-benzopyran-3-yl)benzamide, also known as N-(7-methylchroman-3-yl)benzamide, is a benzamide compound featuring a benzamide structure linked to a 7-methylchroman moiety. It has a molecular weight of approximately 267.32 g/mol. This compound interacts with biological targets, making it interesting in medicinal chemistry and pharmacology.

Pharmaceutical Applications

  • Anticancer Drug Development N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)benzamide is explored for its potential in developing anticancer drugs due to its biological activity. Research suggests it may have anticancer properties by inhibiting pathways involved in cancer cell proliferation.
  • Neuropharmaceuticals The compound may influence neurochemical pathways, potentially affecting mood and cognitive functions. It is also claimed that similar compounds are useful in the treatment of disorders of the central nervous system and as anti-emetic agents .

Biological Activities and Interactions

  • The compound exhibits a range of biological activities because of its interaction with specific enzymes and receptors. Its unique structural features allow for selective binding to molecular targets, crucial for its therapeutic potential.
  • Interaction studies have shown that N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)benzamide can bind to specific enzymes and receptors involved in critical biological processes, modulating enzyme activity and receptor signaling pathways, leading to various pharmacological effects.

Other potential applications

  • Gastrointestinal Motility N-(3-hydroxy-4-piperidinyl)(dihydrobenzofuran, dihydro-2H-benzopyran or dihydrobenzodioxin)- 7 5 carboxamide derivatives have favorable gastrointestinal motility stimulating properties, particularly enhancing effects on the colon .
  • SARS-CoV PLpro inhibitors: Derivatives containing naphthalene and 3,4-dihydro-2H-pyran moieties connected via -NHCO- linker were designed as potential SARS-CoV PLpro inhibitors .

Mechanism of Action

The mechanism of action of N-(Chroman-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromane ring system can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide moiety can form hydrogen bonds with amino acid residues in the target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Contains a 3-methylbenzamide group linked to a 2-hydroxy-1,1-dimethylethylamine moiety.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.
LMM5 and LMM11 ()
  • Structure : Benzamide derivatives fused to 1,3,4-oxadiazole rings with sulfamoyl substituents (e.g., 4-methoxyphenylmethyl or furan-2-yl groups).
  • Synthesis : Purchased commercially, solubilized with DMSO/Pluronic F-125.
  • Key Feature: Antifungal activity against C.
Pyrazolo[3,4-d]pyrimidine-Benzamide Hybrid ()
  • Structure : Integrates a pyrazolo[3,4-d]pyrimidine core with a benzamide group.
  • Synthesis : Derived from thiourea and a pyrazol-3-yl precursor under solvent-free conditions.
  • Key Feature : Acts as an EGFR-TK inhibitor, highlighting the role of heterocyclic extensions in targeting kinase pathways .
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazides ()
  • Structure : Benzohydrazide derivatives with benzimidazole and Schiff base moieties.
  • Synthesis : Multi-step synthesis involving hydrazine hydrate and substituted benzaldehydes.
N-[5-(4-Pyridinyl)-1H-1,2,4-Triazol-3-yl]Benzamide ()
  • Structure : Benzamide linked to a triazole-pyridine hybrid.
  • Key Feature : Demonstrates antibacterial and antioxidant activities, underscoring the versatility of benzamide derivatives in diverse therapeutic areas .
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B) ()
  • Structure : Benzamide with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Prepared via benzoyl chloride and phenethylamine reaction.
  • Key Feature : Methoxy groups may enhance solubility and receptor binding, a design strategy applicable to benzopyran-based analogs .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Benzopyran and dimethoxyphenyl groups (e.g., Rip-B) increase lipophilicity, enhancing blood-brain barrier penetration .
  • Solubility: Hydroxy and methoxy substituents (e.g., ) improve aqueous solubility compared to non-polar analogs.
  • Metabolic Stability : Heterocyclic moieties (oxadiazole, triazole) in LMM5 and may reduce metabolic degradation via steric hindrance .

Q & A

Q. What statistical models are appropriate for SAR datasets?

  • Tools :
  • Partial Least Squares (PLS) regression for multivariate analysis of substituent effects.
  • Machine learning : Random Forest or SVM models trained on descriptors (e.g., logP, polar surface area) to predict bioactivity .

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